molecular formula C13H8ClF3 B14022936 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl

3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14022936
M. Wt: 256.65 g/mol
InChI Key: FCGUNKKTAKPJRX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl structure with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl typically involves the use of 3,5-dihalobenzotrifluoride as a starting material. One common method includes a Grignard reagent reaction followed by a nucleophilic addition reaction with a trifluoromethylation reagent . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the electron-withdrawing trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H8ClF3

Molecular Weight

256.65 g/mol

IUPAC Name

1-chloro-3-phenyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8ClF3/c14-12-7-10(9-4-2-1-3-5-9)6-11(8-12)13(15,16)17/h1-8H

InChI Key

FCGUNKKTAKPJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

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